An In-depth Technical Guide on the Core Mechanism of Action of HTS07545
An In-depth Technical Guide on the Core Mechanism of Action of HTS07545
Introduction
HTS07545 is a potent small-molecule inhibitor of the mitochondrial enzyme Sulfide:Quinone Oxidoreductase (SQOR).[1][2] Identified through high-throughput screening, HTS07545 serves as a crucial chemical probe for studying the role of SQOR in cellular metabolism and signaling.[2][3] SQOR catalyzes the first irreversible step in the mitochondrial hydrogen sulfide (H₂S) oxidation pathway, playing a pivotal role in regulating the levels of H₂S, a significant cardioprotective gasotransmitter.[2][3] This guide provides a detailed overview of the mechanism of action of HTS07545, its biochemical properties, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Competitive Inhibition of SQOR
The primary mechanism of action of HTS07545 is the direct inhibition of Sulfide:Quinone Oxidoreductase. Structural and mechanistic studies have revealed that HTS07545 functions as a competitive inhibitor with respect to Coenzyme Q (CoQ), a natural substrate of SQOR.[2][3]
HTS07545 binds to the large, predominantly hydrophobic CoQ-binding pocket within the SQOR enzyme.[2][3] This binding pocket is located in an internal tunnel that connects the enzyme's membrane-binding surface to its catalytic active site.[3] By occupying this pocket, HTS07545 prevents the binding of CoQ, thereby inhibiting the electron transfer reaction that is central to the enzyme's function. Computational docking studies suggest that HTS07545 occupies a binding site very similar to that of CoQ analogs like decylubiquinone (DCQ).[2]
The inhibition of SQOR by HTS07545 leads to a reduction in the metabolic decomposition of hydrogen sulfide (H₂S).[1] This elevates the intracellular concentration of H₂S, allowing it to exert its downstream signaling effects, which include activating diverse cardioprotective pathways.[2]
Caption: Mechanism of HTS07545 action on the SQOR pathway.
Quantitative Data and Physicochemical Properties
HTS07545 was identified as a highly potent inhibitor from a class of 2,4-diphenylpyridines. Its efficacy and physicochemical properties have been characterized, although some properties like poor solubility presented challenges for further development.[2][3]
| Parameter | Value | Source |
| Target | Human Sulfide:Quinone Oxidoreductase (SQOR) | [2][3] |
| IC₅₀ | 30 nM | [1][2] |
| Chemical Class | 2,4-diphenylpyridine (Class A/A') | [2][3] |
| cLogP | > 5 | [2] |
| Aqueous Solubility | Poor | [2][3] |
Experimental Protocols
The characterization of HTS07545 involved several key experimental stages, from initial screening to mechanistic studies.
HTS07545 was discovered by screening a small-molecule library against recombinant human SQOR.[2] Due to the unsuitability of direct spectrophotometric assays for HTS, a novel two-step endpoint assay was developed.[2]
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Principle: The assay measures the amount of reduced Coenzyme Q₁ (CoQ₁) produced by SQOR. The reduced CoQ₁ then non-enzymatically reduces the blue dye 2,6-dichlorophenolindophenol (DCIP), causing a loss of color that can be quantified.
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Step 1: Enzymatic Reaction:
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Recombinant human SQOR is incubated in a 96-well plate with substrates (H₂S, sulfite, CoQ₁) and the test compounds (e.g., HTS07545).
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Step 2: Colorimetric Endpoint Reaction:
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After the enzymatic reaction, the blue dye DCIP is added to the wells.
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The amount of reduced CoQ₁ produced in Step 1 is proportional to the reduction (decolorization) of DCIP.
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The absorbance is read to determine the level of inhibition. A high absorbance (blue color) indicates strong inhibition of SQOR.
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Assay Quality: This HTS assay was validated with a Z-factor of 0.78, indicating its robustness and reliability for screening.[2]
Caption: High-Throughput Screening workflow for SQOR inhibitors.
To assess the biological activity of SQOR inhibitors, cell-based assays were performed using neonatal rat ventricular cardiomyocytes (NRVMs) and H9c2 cells.[2]
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Objective: To determine if SQOR inhibition could attenuate the hypertrophic response induced by neurohormonal stressors and to assess compound cytotoxicity.
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Hypertrophy Assay Protocol:
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NRVMs are seeded in culture plates.
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Cells are treated with a hypertrophic agonist (e.g., Angiotensin II) in the presence or absence of the SQOR inhibitor (an optimized analog of HTS07545, STI1, was used in these published studies).[2]
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After a 24-hour incubation, cells are fixed and stained for α-actinin (to visualize cell structure), cell membranes, and nuclei.[2]
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Confocal microscopy is used to capture images, and cell area is quantified to measure the extent of hypertrophy.[2]
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Cytotoxicity Assay: Standard assays (e.g., MTT or LDH release) are run in parallel to ensure that the observed effects are not due to cell death.
HTS07545, while potent, had suboptimal physicochemical properties for in vivo use (poor solubility, high cLogP).[2][3] This prompted a hit-to-lead optimization campaign to develop analogs with improved drug-like characteristics.
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Strategy: Medicinal chemistry and structure-based design were employed to modify the HTS07545 scaffold.[3] The goal was to improve solubility and metabolic stability while retaining high potency.
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Outcome: This process led to the identification of STI1, a cell-permeable derivative with an IC₅₀ of 29 nM and improved pharmacokinetic properties, which was then used for in vivo proof-of-concept studies.[2][3]
Caption: Logical workflow for the hit-to-lead optimization of HTS07545.
HTS07545 is a potent and specific competitive inhibitor of sulfide:quinone oxidoreductase. Its discovery has validated SQOR as a druggable target and has provided a powerful chemical tool to investigate the therapeutic potential of modulating the hydrogen sulfide signaling pathway.[2] While HTS07545 itself possesses limitations for clinical development, it was the foundational discovery that led to optimized, in vivo-active compounds, establishing proof-of-concept for SQOR inhibition as a novel therapeutic strategy for conditions such as heart failure.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a first-in-class inhibitor of sulfide:quinone oxidoreductase that protects against adverse cardiac remodelling and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Potent Novel Inhibitors of Human Sulfide:quinone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
